Sporanox Sporanox An isotopically labelled, orally active antimycotic structurally related to Ketoconazole.
Brand Name: Vulcanchem
CAS No.: 1217512-35-0
VCID: VC0196436
InChI: InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3
SMILES: CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Molecular Formula: C35H38Cl2N8O4
Molecular Weight: 708.6 g/mol

Sporanox

CAS No.: 1217512-35-0

Cat. No.: VC0196436

Molecular Formula: C35H38Cl2N8O4

Molecular Weight: 708.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Sporanox - 1217512-35-0

CAS No. 1217512-35-0
Molecular Formula C35H38Cl2N8O4
Molecular Weight 708.6 g/mol
IUPAC Name 4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1-trideuteriobutan-2-yl)-1,2,4-triazol-3-one
Standard InChI InChI=1S/C35H38Cl2N8O4/c1-3-25(2)45-34(46)44(24-40-45)29-7-5-27(6-8-29)41-14-16-42(17-15-41)28-9-11-30(12-10-28)47-19-31-20-48-35(49-31,21-43-23-38-22-39-43)32-13-4-26(36)18-33(32)37/h4-13,18,22-25,31H,3,14-17,19-21H2,1-2H3/t25?,31-,35-/m0/s1/i2D3
Standard InChI Key VHVPQPYKVGDNFY-NZHIZTFASA-N
Isomeric SMILES [2H]C([2H])([2H])C(CC)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
SMILES CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Canonical SMILES CCC(C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl
Appearance Off-White to Light Beige Solid
Melting Point 163-165°C

FormulationFDA Approval DatePrimary Indications
Oral capsules (100mg)September 11, 1992Onychomycosis, blastomycosis, histoplasmosis, aspergillosis
Oral solutionFebruary 21, 1997Oropharyngeal and esophageal candidiasis, empiric therapy in febrile neutropenic patients
Injectable solutionMarch 30, 1999Empiric therapy in febrile neutropenic patients, severe systemic mycoses

This diversity of formulations allows clinicians to tailor treatment approaches based on the specific fungal infection, patient characteristics, and severity of disease .

CHEMICAL PROPERTIES AND MECHANISM OF ACTION

Molecular Mechanism

Sporanox exerts its antifungal effects through a highly specific molecular mechanism targeting fungal cell membrane synthesis. The primary mechanism involves inhibition of 14α-demethylase, a fungal cytochrome P450 enzyme responsible for converting lanosterol to ergosterol, which is a vital component of fungal cell membranes . The azole nitrogen atoms in itraconazole's chemical structure form a complex with the active site (haem iron) of the fungal enzyme, effectively impeding its function .

This inhibition results in several consequential cellular effects:

  • Accumulation of lanosterol and 14-methylated sterols

  • Increased permeability of fungal cell membranes

  • Modified membrane-bound enzyme activity

  • Dysregulated chitin synthesis

Additional mechanisms contributing to Sporanox's antifungal activity include inhibition of fungal cytochrome c oxidative and peroxidative enzymes, which further disrupt the integrity of fungal cell membranes .

Spectrum of Activity

Sporanox demonstrates activity against numerous clinically significant fungal pathogens, including:

Organism CategorySusceptible Species
YeastsCandida albicans, Candida tropicalis (variable)
DermatophytesTrichophyton rubrum, Trichophyton mentagrophytes
Dimorphic fungiBlastomyces dermatitidis, Histoplasma capsulatum, Sporothrix schenckii
MoldsAspergillus fumigatus, Aspergillus flavus

PHARMACOKINETICS AND PHARMACODYNAMICS

Absorption and Bioavailability

Sporanox demonstrates non-linear pharmacokinetics, which has significant implications for dosing strategies . The bioavailability profile varies considerably among different formulations:

  • Capsules: The original formulation exhibits pH-dependent absorption that is enhanced by food

  • Oral solution: Demonstrates improved absorption compared to capsules due to its liquid formulation

  • Injectable solution: Provides 100% bioavailability through intravenous administration

The recognition of Sporanox's non-linear pharmacokinetics has led to the development of novel formulations with enhanced bioavailability, such as super-bioavailable itraconazole (SB-130) .

Distribution and Tissue Penetration

The additional anti-inflammatory properties of itraconazole make it suitable for application in difficult-to-treat inflammatory skin disorders, such as seborrheic dermatitis, extending its clinical utility beyond purely antifungal indications .

APPROVED INDICATIONS

Sporanox Capsules (100mg)

The FDA has approved Sporanox capsules for several significant fungal infections:

  • Blastomycosis (pulmonary and extrapulmonary)

  • Histoplasmosis (including chronic cavitary pulmonary disease and disseminated, non-meningeal histoplasmosis)

  • Aspergillosis (pulmonary and extrapulmonary) in patients who are intolerant of or refractory to amphotericin B therapy

  • Onychomycosis of the toenail and fingernail

The dosing regimen varies by indication:

  • For onychomycosis of the toenail: 200mg (two 100mg capsules) once daily for 12 consecutive weeks

  • For fingernail onychomycosis: 2 treatment pulses, each consisting of 200mg (2 100mg capsules) twice daily (400mg/day) for 1 week, with the pulses separated by a 3-week period without therapy

Sporanox Oral Solution

The oral solution formulation has been approved for:

  • Empiric therapy of febrile neutropenic patients with suspected fungal infections

  • Treatment of oropharyngeal candidiasis

  • Treatment of esophageal candidiasis

Sporanox Injectable Solution

The injectable formulation is indicated for:

  • Empiric therapy of febrile neutropenic patients with suspected fungal infections

  • Treatment of serious fungal infections in immunocompromised and non-immunocompromised patients, including blastomycosis and other systemic mycoses

CLINICAL EFFICACY

Efficacy in Onychomycosis

A pivotal Phase 3 trial (BT0300-302-INT) evaluated the noninferiority of a new itraconazole 200mg tablet formulation compared to the standard Sporanox regimen of two 100mg capsules once daily for onychomycosis. This randomized, multi-center, parallel-group, placebo-controlled, evaluator-blinded trial enrolled 1,354 patients aged 16-75 years with laboratory-confirmed onychomycosis of the toenail .

The study demonstrated that the 200mg tablet formulation was non-inferior to Sporanox capsules and superior to placebo. The primary efficacy endpoint was Complete Cure at week 52, defined as both Clinical Cure (IGA score of 0 for the target toenail) and Mycological Cure (negative KOH examination and negative culture for dermatophytes) .

Efficacy in Candidiasis

A comparative study between Sporanox oral solution (100mg/day) and fluconazole tablets (100mg/day) for esophageal candidiasis showed no significant difference in clinical response, with both regimens achieving approximately 86% response rates .

Efficacy in Systemic Fungal Infections

Preclinical studies have demonstrated Sporanox's efficacy in animal models of systemic fungal infections:

  • In guinea pigs with disseminated Aspergillus fumigatus infections, itraconazole at 2.5mg/kg and 5mg/kg via oral and parenteral routes increased survival rates and sterilized organ systems

  • In normal rabbits with disseminated disease, oral itraconazole at 40mg/kg increased survival rates

  • In immunosuppressed rats with pulmonary Aspergillus fumigatus infection, oral itraconazole at 80mg/kg increased survival rates

DRUG INTERACTIONS

Interaction with Other Antifungals

Studies suggest potential antagonism between Sporanox and amphotericin B when used sequentially. Since itraconazole inhibits ergosterol synthesis, and ergosterol is the binding site for amphotericin B, prior azole therapy may reduce amphotericin B's efficacy . In one study, the antifungal activity of amphotericin B against Aspergillus fumigatus infections in mice was inhibited by prior ketoconazole therapy, suggesting a similar mechanism might apply to itraconazole .

CYP3A4-Mediated Interactions

As both a substrate and inhibitor of CYP3A4, Sporanox has numerous significant drug interactions that require careful clinical consideration. These interactions form a substantial portion of the boxed warning and are detailed extensively in the product labeling.

RESISTANCE PATTERNS

Mechanisms of Resistance

Resistance to Sporanox has been observed in several fungal species, with various mechanisms identified:

  • Reduced accumulation of the drug within fungal cells

  • Mutations in the target enzyme 14α-demethylase

  • Overexpression of efflux pumps

Several in vitro studies have reported cross-resistance between different azole antifungals, where fungal isolates with reduced susceptibility to one azole derivative show decreased susceptibility to others .

Species-Specific Resistance

Certain Candida species demonstrate intrinsically lower susceptibility to Sporanox:

  • Candida krusei

  • Candida glabrata

  • Candida tropicalis

Additionally, Sporanox exhibits no activity against several clinically important fungal pathogens:

  • Zygomycetes (Rhizopus spp., Rhizomucor spp., Mucor spp., Absidia spp.)

  • Fusarium spp.

  • Scedosporium spp.

  • Scopulariopsis spp.

RECENT DEVELOPMENTS AND RESEARCH

Novel Formulations

Recent research has focused on developing improved formulations of itraconazole with enhanced bioavailability. The 2023 clinical study comparing super-bioavailable itraconazole (SB-130) with conventional formulations demonstrated that once-daily dosing with SB-130 achieved superior outcomes compared to twice-daily dosing with conventional itraconazole 100mg in the treatment of dermatophyte infections .

Exploration of New Indications

Researchers have investigated potential applications of Sporanox beyond its established antifungal indications. One recent study evaluated itraconazole as a potential treatment for COVID-19, though results indicated it was unable to reduce SARS-CoV-2 viral load in infected hamsters or improve clinical outcomes in COVID-19 patients .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator